molecular formula C10H8ClNO2 B1525545 Methyl 2-chloro-2-(3-cyanophenyl)acetate CAS No. 1344704-36-4

Methyl 2-chloro-2-(3-cyanophenyl)acetate

Cat. No. B1525545
M. Wt: 209.63 g/mol
InChI Key: ANUJRPHRZIUHOG-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-2-(3-cyanophenyl)acetate” is a chemical compound with the molecular formula C10H8ClNO2 . It has a molecular weight of 209.63 .


Molecular Structure Analysis

The InChI code for “Methyl 2-chloro-2-(3-cyanophenyl)acetate” is 1S/C10H8ClNO2/c1-14-10(13)9(11)8-4-2-3-7(5-8)6-12/h2-5,9H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 2-chloro-2-(3-cyanophenyl)acetate” has a melting point of 50-52 degrees Celsius . Other physical and chemical properties are not specified in the search results.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

This study examines the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, focusing on compounds like acetochlor and alachlor. Although not directly addressing Methyl 2-chloro-2-(3-cyanophenyl)acetate, the research provides valuable insights into the metabolic pathways of chlorinated compounds, which may have parallels in the metabolism or synthesis pathways of the compound (Coleman et al., 2000).

Synthesis and Antimalarial Activity

A study on the synthesis of antimalarial compounds through the manipulation of phenyl analogues showcases the process of creating and testing compounds for biological activity. Though Methyl 2-chloro-2-(3-cyanophenyl)acetate is not specifically mentioned, understanding the design and synthesis of related compounds could be crucial for developing similar pharmaceuticals or research chemicals (Werbel et al., 1986).

Novel Synthesis of Precursors to 3-thienylmalonic Acid

Research on the synthesis of specific precursors demonstrates the innovative approaches to creating complex molecules, which could be relevant for the synthesis or application of Methyl 2-chloro-2-(3-cyanophenyl)acetate in a research context. This study highlights the methodology for creating molecules with potential pharmaceutical applications (Raynolds, 1984).

Safety And Hazards

The safety information for “Methyl 2-chloro-2-(3-cyanophenyl)acetate” is available in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with care, avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

methyl 2-chloro-2-(3-cyanophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)9(11)8-4-2-3-7(5-8)6-12/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUJRPHRZIUHOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC(=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-2-(3-cyanophenyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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